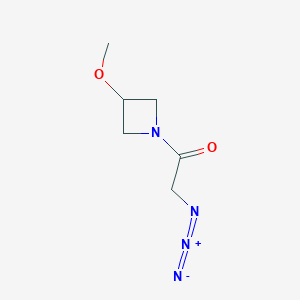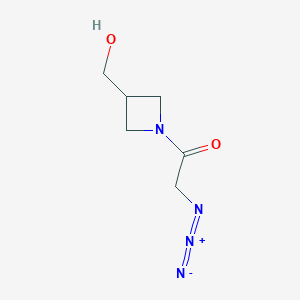
2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one is defined by its molecular formula, C6H10N4O2. For a more detailed analysis, such as bond lengths and angles, a full crystallographic study would be needed.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, were not available in the sources I found .Scientific Research Applications
Synthesis and Medicinal Chemistry
2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one serves as an essential intermediate in the synthesis of various biologically active compounds. For example, azidothymidine (AZT) derivatives, synthesized using azide-containing scaffolds similar to this compound, have been explored for AIDS therapy. The synthesis of multi-target-directed ligands (MTDLs) using azide groups indicates the compound's potential for developing antiretroviral drugs. AZT, a well-known antiretroviral medication, serves as a starting point for creating new compounds, highlighting the importance of azide-containing intermediates in medicinal chemistry (Bianco et al., 2022).
Organic Chemistry and Material Science
Azide-alkyne cycloaddition, facilitated by compounds like this compound, is fundamental in synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction, known as a click reaction, is crucial for creating complex molecules used in drug discovery, bioconjugation, and material science. The versatility and efficiency of these reactions underscore the compound's significance in organic chemistry and the synthesis of new materials with potential applications in various fields (Kaushik et al., 2019).
Antioxidant Research
In the context of antioxidant research, compounds like this compound may be used in the synthesis of antioxidants or as models to study the antioxidant activity. Methods to determine antioxidant activity involve various chemical reactions, some of which may include azide or azetidine derivatives as substrates or parts of the assay systems. Understanding these methods is vital for advancing antioxidant research and developing new antioxidants (Munteanu & Apetrei, 2021).
Flavor and Odor Compound Research
Research on methoxypyrazines in grapes, which contribute to the wine's flavor profile, can be related to the study of azetidine and azide derivatives like this compound. Although not directly involved, the methodologies and understanding of flavor compound biosynthesis and metabolism can benefit from the synthetic strategies and chemical properties of such intermediates (Lei et al., 2018).
Properties
IUPAC Name |
2-azido-1-(3-methoxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-5-3-10(4-5)6(11)2-8-9-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSHSDRSRGXDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476713.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-3-yl)methanone](/img/structure/B1476714.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1476716.png)
![6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476717.png)


